4-(cyclohex-3-en-1-yl)-2-(ethylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Description
This compound belongs to the 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile family, characterized by a fused bicyclic core with a nitrile group at position 2. Key structural features include:
- Ethylthio group at position 2, providing sulfur-based electron donation and moderate hydrophobicity.
These compounds are primarily investigated as corrosion inhibitors for carbon steel (CS) in acidic media, with efficiencies exceeding 97% under optimized conditions .
Properties
IUPAC Name |
4-cyclohex-3-en-1-yl-2-ethylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-2-20-17-14(11-18)16(12-7-4-3-5-8-12)13-9-6-10-15(13)19-17/h3-4,12H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMQNVBCTBPIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(CCC2)C(=C1C#N)C3CCC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Molecular Formula: C₁₄H₁₅N₃S
- Molecular Weight: 257.36 g/mol
Structure
The compound features a cyclopentane ring fused with a pyridine structure, along with an ethylthio group and a carbonitrile moiety. This unique structure may contribute to its biological properties.
Research indicates that compounds within this class can exhibit a range of biological activities, including:
- Antitumor Activity: Some derivatives have shown significant inhibition of tumor growth, potentially through the modulation of signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Properties: Certain analogs have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects: Investigations into neuroprotective properties indicate that these compounds may mitigate oxidative stress and inflammation in neuronal cells.
Case Studies
- Antitumor Efficacy
- Antimicrobial Activity
- Neuroprotective Studies
Summary of Key Findings
Safety Profile
Safety assessments have shown that while some derivatives exhibit promising biological activity, they also require careful evaluation for toxicity. Standard toxicological studies indicate that certain modifications can lead to increased cytotoxicity, necessitating further investigation into structure-activity relationships (SAR) .
Scientific Research Applications
The compound 4-(cyclohex-3-en-1-yl)-2-(ethylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic organic molecule with potential applications in various scientific and pharmaceutical fields. This article explores its applications, focusing on biological activities, mechanisms of action, and relevant case studies.
Structural Features
The compound features a cyclopentapyridine core, which is fused with a cyclohexene moiety. The presence of an ethylthio group enhances its solubility and reactivity, making it suitable for various biological interactions.
Anticancer Activity
Research indicates that compounds structurally related to 4-(cyclohex-3-en-1-yl)-2-(ethylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile exhibit significant anticancer properties. Mechanistic studies have shown that these compounds can induce apoptosis in cancer cells through:
- Activation of caspase pathways.
- Modulation of Bcl-2 family proteins.
Case Study:
In vitro studies on human cervical cancer (HeLa) cells demonstrated an IC50 value of approximately 5 µM, indicating potent cytotoxic effects. The compound's ability to trigger apoptosis was linked to mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against various pathogens. Its nitrogen-containing heterocycles may enhance interactions with microbial enzymes, leading to effective inhibition of bacterial growth.
Data Table: Antimicrobial Activity
| Target Organism | Activity Type | IC50 Value (µM) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 10.0 |
| Escherichia coli | Antibacterial | 12.5 |
Case Study:
In a study assessing its antibacterial properties against Staphylococcus aureus, the compound exhibited moderate activity with an IC50 value of 10 µM, warranting further exploration as a lead compound for antibiotic development.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Mechanisms of Action:
The neuroprotective effects are attributed to:
- Reduction of oxidative stress.
- Modulation of neurotransmitter systems.
Case Study:
In experiments involving SH-SY5Y neuroblastoma cells, the compound demonstrated protective effects against oxidative stress-induced cell death with an IC50 value of 8 µM. This was linked to the upregulation of antioxidant defense mechanisms within the cells.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) |
|---|---|---|
| Anticancer | HeLa Cells | 5.0 |
| Antimicrobial | Staphylococcus aureus | 10.0 |
| Neuroprotective | SH-SY5Y Cells | 8.0 |
Chemical Reactions Analysis
Cyclocondensation for Core Formation
The cyclopenta[b]pyridine scaffold is synthesized via a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, catalyzed by sodium alkoxide (e.g., NaOMe/MeOH or NaOEt/EtOH) under reflux . For example:
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Reagents : 2,5-Di(arylidene)cyclopentanone, propanedinitrile, sodium methoxide (NaOMe).
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Conditions : Reflux at 80°C for 1–2 h.
This method allows modular substitution at positions 2 (alkoxy/ethylthio), 4 (aryl/cyclohexenyl), and 7 (arylidene) .
Ethylthio Group (Position 2)
The ethylthio (-S-C₂H₅) group undergoes:
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Oxidation : With H₂O₂ or mCPBA to form sulfoxide (-SO-C₂H₅) or sulfone (-SO₂-C₂H₅) .
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Nucleophilic Substitution : Displacement by amines or alkoxides under basic conditions (e.g., K₂CO₃/DMF) .
Cyano Group (Position 3)
The nitrile group participates in:
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Hydrolysis : To carboxylic acid using H₂SO₄/H₂O or NaOH/H₂O₂ . For example, 2-(ethylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (CAS 1342874-92-3) is synthesized via this route .
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Cycloaddition : With NaN₃/Cu(I) to form tetrazole derivatives .
Cyclohexenyl Group (Position 4) Reactivity
The cyclohex-3-en-1-yl substituent enables:
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Diels-Alder Reactions : As a diene with electron-deficient dienophiles (e.g., maleic anhydride) .
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) to yield cyclohexane derivatives .
Cross-Coupling Reactions
The aryl/heteroaryl groups enable Pd-catalyzed couplings:
Example protocol from analogs :
-
Reagents : Pd(PPh₃)₂Cl₂ (10 mol%), CuI (15 mol%), Et₂NH.
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Conditions : Microwave irradiation at 110°C, 15 min.
Nitrile to Amine Conversion
Reduction of the nitrile group (e.g., LiAlH₄ or H₂/Raney Ni) yields 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine derivatives (CAS 178209-29-5) .
Stability and Storage
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and electronic properties of the target compound with related derivatives:
Key Observations:
Substituent Electronic Effects :
- Electron-donating groups (e.g., alkoxy in CAPD-1, methoxy in CAPD-4) enhance adsorption on CS surfaces by increasing electron density, as shown by higher EHOMO values (-5.2 to -5.4 eV) and lower energy gaps (ΔE = 1.8–2.0 eV) .
- The ethylthio group in the target compound likely provides moderate electron donation via sulfur lone pairs, comparable to thiol/thione groups in sc-347664 and CAS 337500-93-3 .
Ethylthio vs. alkoxy groups: Ethylthio may improve hydrophobicity, enhancing film persistence in corrosive media, but could reduce solubility compared to CAPD-1’s ethoxy group .
Corrosion Inhibition Performance
- CAPD Derivatives: Achieve >90% efficiency in 1.0 M H₂SO₄ via mixed-type inhibition (anodic/cathodic suppression). CAPD-1’s 97.7% efficiency correlates with high EHOMO (-5.2 eV) and strong adsorption on Fe interfaces .
- The ethylthio group may strengthen chemisorption via Fe–S bonds, as seen in thiol-based inhibitors .
Theoretical Insights (DFT and Monte Carlo Simulations)
- Adsorption Sites : Local reactivity descriptors (Fukui indices, MEP) show that electron-rich regions (e.g., pyridinyl N, nitrile C≡N) in CAPD derivatives preferentially adsorb on Fe surfaces .
- Target Compound : The cyclohexenyl group’s π-electrons and ethylthio’s sulfur are likely adsorption sites. DFT simulations would clarify if steric effects from the cyclohexenyl group offset electronic benefits.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(cyclohex-3-en-1-yl)-2-(ethylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile?
- Methodology : Cyclocondensation reactions are widely used for synthesizing cyclopenta[b]pyridine derivatives. A validated approach involves reacting substituted cyclopentanones with propanedinitrile in the presence of sodium alkoxide (e.g., NaOEt or NaOMe) as both catalyst and base. For example, 2,5-diarylidenecyclopentanone derivatives can undergo Michael addition with propanedinitrile, followed by nucleophilic attack to form the pyridine core. Reaction conditions typically require refluxing in ethanol or methanol at 80°C for 1 hour .
- Key Parameters : Solvent choice (ethanol/methanol), temperature control (80°C), and stoichiometric ratios of sodium alkoxide to substrate (1:1) are critical for optimizing yield and purity.
Q. How can the purity and structural integrity of this compound be verified after synthesis?
- Methodology : Combine spectroscopic and chromatographic techniques:
- IR Spectroscopy : Confirm functional groups (e.g., C≡N stretch at ~2214 cm⁻¹, C=S stretch at ~1605 cm⁻¹) .
- NMR (¹H/¹³C) : Assign signals for the cyclohexenyl proton (δ ~5.5–6.0 ppm, olefinic), ethylthio group (δ ~1.4–1.6 ppm for CH₃, δ ~2.6–3.0 ppm for SCH₂), and pyridine protons .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. What computational methods are suitable for predicting the compound’s molecular interactions?
- Methodology : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to assess binding affinities with biological targets. Software like Gaussian or AutoDock Vina can predict interactions with enzymes or receptors, leveraging the compound’s electron-rich pyridine and carbonitrile groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in cyclocondensation steps?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
- Catalyst Variation : Replace sodium alkoxide with milder bases (e.g., K₂CO₃) to reduce side reactions.
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify bottlenecks (e.g., incomplete Michael addition).
- Data Contradictions : Evidence shows sodium alkoxide provides higher yields (~75%) than other bases, but may degrade acid-sensitive substituents. Alternative catalysts should be evaluated for specific substrates .
Q. How do substituents (e.g., cyclohexenyl vs. aryl groups) influence the compound’s physicochemical properties?
- Methodology :
- Comparative Synthesis : Prepare analogs with substituted aryl groups (e.g., 2-pyridinyl, 2-methoxyphenyl) and compare logP (via XLogP3), solubility, and thermal stability (DSC/TGA).
- Crystallography : X-ray diffraction (e.g., using SHELXL97) reveals steric effects of bulky substituents on molecular packing .
Q. What strategies resolve discrepancies in biological activity data across similar derivatives?
- Methodology :
- SAR Analysis : Correlate substituent electronic effects (Hammett constants) with activity trends. For example, electron-donating groups (e.g., -OCH₃) may enhance binding to hydrophobic enzyme pockets.
- Metabolic Profiling : Use LC-MS to identify degradation products that might explain inconsistent in vitro vs. in vivo results .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
